Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate
Description
Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate is a substituted 2,3-dihydrobenzofuran derivative characterized by a formyl group (-CHO) at position 7 and a methyl acetate ester (-COOCH₃) at position 5 of the benzofuran core.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C12H12O4/c1-15-11(14)6-8-4-9-2-3-16-12(9)10(5-8)7-13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
LLWTUBJJIYIELG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C(=C1)C=O)OCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzofuran Core
Patents and Literature (e.g., WO2011099010A1) describe multiple routes for benzofuran synthesis:
- Method A: Cyclization of phenolic compounds with α-haloketones under basic conditions.
- Method B: Oxidative cyclization of 2-hydroxyaryl ketones or aldehydes in the presence of oxidants like DDQ or hypervalent iodine reagents.
- Method C: Palladium-catalyzed coupling of 2-haloaryl aldehydes with alkynes, followed by cyclization.
Introduction of the Formyl Group at the 7-Position
Formylation can be achieved via:
- Vilsmeier-Haack reaction: Treating benzofuran derivatives with POCl₃ and DMF to selectively introduce aldehyde groups at activated positions, especially at the 7-position.
- Formylation of pre-formed benzofuran: Using reagents like paraformaldehyde or formyl chloride in the presence of catalysts.
Esterification at the 2-Position
The acetate ester is typically introduced by:
- Methylation of the corresponding hydroxyl or carboxylic acid derivatives using methylating agents such as methyl iodide or dimethyl sulfate.
- Direct esterification of carboxylic acids with methanol under acidic conditions.
Detailed Synthetic Route for Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate
Based on the combined insights from patents and literature, a plausible synthetic pathway involves:
Step 1: Synthesis of the Benzofuran Core
- Starting Material: 2-Hydroxyaryl aldehyde or ketone (e.g., 2-hydroxybenzaldehyde).
- Method: Oxidative cyclization using DDQ or hypervalent iodine reagents to form the benzofuran ring.
Step 2: Selective Formylation at the 7-Position
- Reagent: Vilsmeier reagent (POCl₃ and DMF).
- Conditions: Reflux in an inert solvent like DMF at 80-100°C.
- Outcome: Introduction of a formyl group at the 7-position, yielding 7-formylbenzofuran derivatives.
Step 3: Side Chain Functionalization at the 2-Position
- Method: Nucleophilic substitution or electrophilic addition to introduce the acetyl group.
- Reagent: Methyl chloroformate or methyl iodide for methylation.
- Conditions: Use of base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or DMSO.
- Outcome: Formation of the methyl ester at the 2-position.
Step 4: Final Purification and Characterization
- Purification via column chromatography.
- Structural confirmation using NMR, IR, and MS.
Supporting Data from Literature and Patents
Research Data and Optimization
- Reaction temperatures for cyclization and formylation are optimized around 80-100°C.
- Solvent choice such as DMF or DMSO enhances yields due to their polar aprotic nature.
- Catalysts like p-toluenesulfonic acid can facilitate cyclization.
- Yields reported vary between 60-85% depending on conditions.
Notes on Variations and Alternative Methods
- Palladium-catalyzed coupling reactions can be employed to synthesize benzofuran derivatives with various substituents, including formyl groups.
- One-pot syntheses combining cyclization, formylation, and esterification steps are under investigation to streamline production.
- Use of alternative formylation reagents such as paraformaldehyde or formyl chloride can be considered based on substrate sensitivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and Friedel-Crafts acylation reagents
Major Products
Oxidation: Formation of 2-(7-carboxy-2,3-dihydro-1-benzofuran-5-yl)acetate.
Reduction: Formation of 2-(7-hydroxymethyl-2,3-dihydro-1-benzofuran-5-yl)acetate.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced
Scientific Research Applications
Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. The formyl group and benzofuran ring can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Diversity: The target compound features a formyl group and ester, which are reactive sites for nucleophilic additions (e.g., condensation reactions) or hydrolysis. This contrasts with the amino group in ’s compound, which may participate in salt formation (as hydrochloride) or hydrogen bonding . Balanophonin () includes a conjugated acrylaldehyde moiety and multiple oxygen-based substituents, typical of natural products with antioxidant or anti-inflammatory properties . 5-APDB () and the piperazine-pyrimidine derivative () highlight the pharmacological relevance of benzofuran scaffolds. However, 5-APDB’s psychoactive effects underscore the importance of substituent choice in determining biological activity and regulatory status .
Applications: Synthetic Utility: The formyl and ester groups in the target compound make it a versatile intermediate for synthesizing more complex molecules (e.g., via Knoevenagel condensations or ester hydrolysis). Pharmacological Potential: While direct evidence is lacking, analogs like Balanophonin (used in natural product research) and the piperazine derivative (kinase inhibition candidate) suggest possible roles in drug discovery .
Biological Activity
Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate is a complex organic compound with a unique structure that includes a benzofuran core, an aldehyde group, and an acetate moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and analgesic applications.
Structural Overview
The molecular formula of methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate is , with a molecular weight of 202.21 g/mol. The compound's structure allows for various interactions within biological systems, which may contribute to its pharmacological effects.
Pharmacological Properties
Research indicates that benzofuran derivatives, including methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate, exhibit a range of biological activities:
-
Antimicrobial Activity :
- The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- In vitro studies have reported that the compound inhibits the growth of various fungal strains, including Candida albicans .
- Anti-inflammatory Effects :
- Analgesic Properties :
Case Studies
Several studies have explored the biological activity of similar benzofuran derivatives:
- A study published in Phytochemistry highlighted the analgesic and anti-inflammatory properties of related compounds, suggesting that modifications in the benzofuran structure can enhance these effects .
- Another research article focused on the synthesis and evaluation of benzofuran derivatives indicated that certain structural modifications led to improved antimicrobial activity against resistant bacterial strains .
Comparative Analysis
A comparative analysis of methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate with other benzofuran derivatives is provided below:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Methyl 2-(7-formyl...) | Antimicrobial, Anti-inflammatory | Unique formyl and acetate groups |
| 2-Acetylbenzofuran | Moderate antimicrobial | Lacks formyl group |
| 6-Methoxybenzofuran | Anti-inflammatory | Contains methoxy group |
| 7-Hydroxybenzofuran | Anti-inflammatory | Hydroxyl substitution enhances activity |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the benzofuran core. A brominated intermediate (e.g., Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, CAS 1187828-95-0) can be prepared via Friedel-Crafts alkylation followed by bromination . Formylation at the 7-position may employ Vilsmeier-Haack conditions (POCl₃/DMF). Optimization includes controlling temperature (0–5°C during bromination) and using anhydrous solvents to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the benzofuran scaffold and ester/aldehyde functionalities. Key signals include:
- ¹H NMR : Aldehyde proton at δ ~9.8–10.2 ppm (singlet), methoxy group at δ ~3.6–3.8 ppm.
- ¹³C NMR : Ester carbonyl at δ ~165–170 ppm, aldehyde carbon at δ ~190–200 ppm.
Mass spectrometry (HRMS-ESI) should match the molecular formula (C₁₃H₁₂O₅). Cross-validate with IR spectroscopy for carbonyl stretches (~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for aldehyde) .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Lab PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (similar to benzofuran derivatives) .
- Waste Disposal : Segregate halogenated/organic waste and consult institutional guidelines for incineration .
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can crystallographic challenges in resolving this compound’s structure be addressed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement due to its robustness with small molecules, especially for resolving disorder in the aldehyde group. If twinning occurs, employ SHELXD for structure solution. For graphical representation, ORTEP-3 is recommended to visualize thermal ellipsoids and validate bond lengths/angles .
Q. What strategies resolve contradictions in spectroscopic vs. computational data for derivatives?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) may arise from solvent effects or conformational flexibility. Perform:
- Solvent Correction : Use the IEFPCM model in Gaussian/Polarizable Continuum Model (PCM) to simulate solvent environments.
- Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) to detect rotational barriers in the benzofuran ring .
Cross-reference with solid-state data (e.g., SCXRD) to confirm ground-state geometry .
Q. How to design analogs with enhanced bioactivity while maintaining solubility?
- Methodological Answer :
- Core Modifications : Replace the formyl group with bioisosteres (e.g., nitro or cyano) to improve metabolic stability.
- Solubility Enhancement : Introduce polar substituents (e.g., –OH, –NH₂) at the 5-position, guided by QSPR models.
- Synthetic Validation : Use Suzuki-Miyaura coupling for aryl substitutions, optimizing Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
